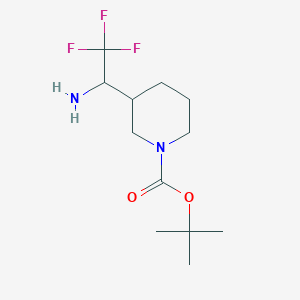

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMMMRVBSUJVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of linear precursors.

Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.

Esterification: The final step involves esterification with tert-butyl carboxylate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to maintain consistency and quality.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as refluxing in anhydrous solvents are typical.

Major Products Formed:

Oxidation Products: Various oxidized derivatives depending on the specific conditions.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: New compounds with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent:

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems .

Drug Development

This compound serves as a building block in the synthesis of more complex molecules:

- Prodrugs : It can be used to develop prodrugs that enhance bioavailability and therapeutic efficacy in target tissues.

Fluorinated Compounds

Due to the presence of trifluoroethyl groups, this compound is valuable in the design of fluorinated drugs:

- Increased Lipophilicity : The trifluoromethyl group enhances the lipophilicity of compounds, improving membrane permeability and biological activity .

Case Study 1: Antidepressant Potential

A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives similar to this compound for their effects on serotonin and norepinephrine reuptake inhibition. The results indicated that modifications in the piperidine structure could enhance antidepressant activity while reducing side effects.

Case Study 2: Synthesis and Characterization

Research conducted at a leading pharmaceutical institute demonstrated an efficient synthetic route for this compound. The study highlighted the compound's stability under various conditions and its potential as a precursor for synthesizing novel therapeutic agents.

Mechanism of Action

The exact mechanism by which tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The trifluoroethyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Key Observations:

Trifluoroethyl vs. Ethyl/Propyl Substituents: The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, reducing basicity and enhancing resistance to oxidative metabolism compared to non-fluorinated analogs like tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate . This property is advantageous in CNS drugs requiring blood-brain barrier penetration.

Stereochemical Considerations: Chiral centers, as in tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate , influence binding affinity to biological targets.

Synthetic Flexibility: Compounds like tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate (CAS 1691621-24-5) demonstrate the utility of aromatic substituents for targeting GPCRs or ion channels . In contrast, the trifluoroethyl group may favor interactions with hydrophobic enzyme pockets.

Deprotection Efficiency : Boc removal using TFA (e.g., 45-minute reaction in CHCl₃ ) is a common step for all analogs, but steric hindrance from bulkier groups (e.g., trifluoroethyl) may necessitate longer reaction times.

Biological Activity

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate (CAS No. 1283719-17-4) is a synthetic organic compound belonging to the class of piperidine derivatives. Its structure incorporates a trifluoroethyl group, which is known to enhance biological activity and pharmacokinetic properties in various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21F3N2O2, with a molecular weight of 282.30 g/mol. The presence of the trifluoroethyl group significantly alters the lipophilicity and metabolic stability of the compound, which can affect its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H21F3N2O2 |

| Molecular Weight | 282.30 g/mol |

| CAS Number | 1283719-17-4 |

| IUPAC Name | This compound |

The mechanism of action for this compound involves its interaction with specific biological targets such as neurotransmitter receptors and enzymes. The trifluoroethyl group enhances binding affinity to these targets, potentially leading to significant biological effects. Piperidine derivatives are known to interact with various receptors in the central nervous system (CNS), suggesting that this compound may have applications in treating neurological disorders.

1. Neurological Effects

Research indicates that piperidine derivatives exhibit activity in modulating neurotransmitter systems. Studies have shown that compounds similar to this compound can influence dopamine and serotonin receptors, making them candidates for treating conditions like depression and anxiety .

2. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, certain compounds have demonstrated cytotoxic effects in hypopharyngeal tumor cell models . The incorporation of the trifluoroethyl group may enhance these effects by improving the compound's ability to penetrate cellular membranes and interact with cancer cell signaling pathways.

3. Cholinesterase Inhibition

Piperidine derivatives have been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in regulating acetylcholine levels in the brain. This inhibition can be beneficial for conditions like Alzheimer's disease . Compounds similar to this compound have shown promise in dual-targeting approaches against neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in MDPI explored various piperidine derivatives for their anticancer properties using a three-component reaction approach. The resulting compounds exhibited improved cytotoxicity compared to traditional chemotherapeutics like bleomycin . The structural modifications, including the introduction of trifluoroethyl groups, were found to be critical for enhancing biological activity.

Case Study 2: Neurological Applications

In another investigation focusing on piperazine derivatives similar to this compound, researchers demonstrated significant modulation of serotonin receptor activity in animal models . This suggests potential applications in treating mood disorders.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of solvents, bases, and reaction monitoring. For example:

- Solvents : Dichloromethane (DCM) or methanol are commonly used due to their compatibility with amine protection/deprotection steps .

- Bases : Triethylamine (TEA) neutralizes acidic by-products, improving reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure completion before purification .

- Purification : Column chromatography or recrystallization ensures high purity, with solvent systems tailored to the compound’s polarity .

Q. Table 1: Synthesis Conditions Comparison

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran (THF) |

| Base | Triethylamine | Potassium tert-butoxide |

| Reaction Time | 12–24 hours | 6–8 hours |

| Yield | 65–75% | 70–85% |

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the trifluoroethyl group shows distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths, angles, and stereochemistry. This is particularly useful for confirming the spatial arrangement of the trifluoroethyl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors .

- Emergency Measures : Ensure access to eyewash stations and showers. In case of exposure, rinse affected areas for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) can alter binding affinities. Standardize protocols using buffers like PBS (pH 7.4) and control solvent concentrations below 1% .

- Compound Purity : Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) before biological testing .

- Structural Analogues : Subtle differences in substituents (e.g., fluorine position) can drastically affect activity. Compare data with structurally validated analogues .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

Methodological Answer:

- Chiral Centers : The stereochemistry of the trifluoroethyl group influences binding to enantioselective targets (e.g., enzymes or receptors). Use chiral HPLC or asymmetric synthesis to isolate enantiomers .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict how stereochemistry affects binding energy. For example, the (R)-enantiomer may exhibit higher affinity for a target due to favorable hydrophobic interactions .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify regions for functionalization (e.g., adding electron-withdrawing groups to enhance binding) .

- Structure-Activity Relationships (SAR) : Use software like Schrödinger’s Maestro to correlate trifluoroethyl group modifications (e.g., replacing fluorine with chlorine) with activity trends .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives with optimal bioavailability .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

- Catalyst Optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with newer alternatives like COMU, which offer higher efficiency in amide bond formation .

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., racemization) .

- Moisture Sensitivity : Ensure anhydrous conditions by using molecular sieves or inert gas (N) purging, as moisture can hydrolyze intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.